molecular formula C18H13FN2O3 B2894156 [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether CAS No. 685109-38-0

[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether

Cat. No. B2894156
CAS RN: 685109-38-0
M. Wt: 324.311
InChI Key: XKFQGJDNKMDDMR-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a benzodioxole, a pyrimidine, and a fluorophenyl group. Benzodioxole is a type of aromatic ether that contains a benzene ring fused to a dioxole . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The fluorophenyl group is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and fluorophenyl groups are both aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific location and orientation of its functional groups. The benzodioxole and fluorophenyl groups are relatively stable, but could potentially undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and fluorophenyl groups could impact the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Chemical Modification and Application Potential

Chemical modification of biopolymers like xylan to produce biopolymer ethers and esters showcases the vast potential of functional groups similar to those in "[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether". Such modifications lead to specific properties that are valuable in drug delivery, paper strength additives, and antimicrobial agents, highlighting the importance of chemical structure in developing new materials and applications (Petzold-Welcke et al., 2014).

Synthesis and Environmental Analysis

The synthesis of fluorophosphate cathodes for sodium-ion batteries is an area where the manipulation of chemical structures akin to "[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether" is crucial. These cathodes represent a potential competitive alternative to lithium-ion counterparts, with research focusing on overcoming sodium-extraction limitations to enhance performance (Dacek et al., 2016).

Environmental concerns related to the use of certain chemicals have led to studies on ether-PFAS (per- and polyfluoroalkyl substances), which share some structural similarities with the compound . Analysis of ether-PFAS aims to understand their environmental fate, effects, and potential for long-range transport, providing a template for assessing the environmental impact of related compounds (Munoz et al., 2019).

Optoelectronic and Material Chemistry

Research into quinazolines and pyrimidines, which are structurally related to "[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether", has shown significant potential in optoelectronic materials. These compounds are part of the development of luminescent small molecules and chelate compounds for use in electronic devices and sensors, emphasizing the role of specific structural features in creating novel optoelectronic materials (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .

Mode of Action

It is known to interact with its target, gsk-3β, leading to changes in the kinase’s activity . The specific nature of these changes and their effects on cellular processes are areas of ongoing research.

Biochemical Pathways

The compound’s interaction with GSK-3β affects various biochemical pathways. GSK-3β is involved in multiple cellular processes, including cell cycle control and signal transduction . By modulating the activity of GSK-3β, the compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GSK-3β . Given GSK-3β’s role in various cellular processes, the compound’s action could potentially result in a wide range of effects.

Safety and Hazards

As with any chemical compound, handling “[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether” would require appropriate safety precautions. Without specific safety data for this compound, general guidelines would include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for uses in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenoxy)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3/c19-13-2-4-14(5-3-13)22-10-18-20-8-7-15(21-18)12-1-6-16-17(9-12)24-11-23-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFQGJDNKMDDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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